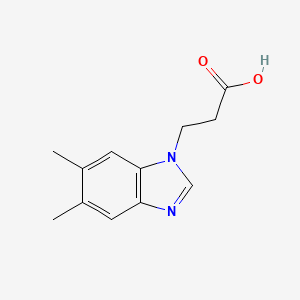

3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid

Description

Significance of the Benzimidazole (B57391) Heterocycle as a Privileged Scaffold in Drug Discovery

The benzimidazole ring system, formed by the fusion of benzene (B151609) and imidazole (B134444), is widely recognized as a "privileged scaffold". scholarsresearchlibrary.com This designation is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. The structural versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. scholarsresearchlibrary.com Its bioisosteric resemblance to naturally occurring purine (B94841) nucleotides allows it to interact with enzymes and receptors within the body.

The benzimidazole core is a constituent of numerous FDA-approved drugs, underscoring its therapeutic importance. These drugs span a wide array of indications, including:

Anthelmintics: Albendazole and Mebendazole are widely used to treat parasitic worm infections.

Proton Pump Inhibitors: Omeprazole and Lansoprazole are used to reduce gastric acid production.

Antihistamines: Astemizole is an example of a second-generation antihistamine.

Anticancer agents: Certain benzimidazole derivatives have shown promise in oncology by targeting various pathways involved in tumor growth.

Antiviral agents: The benzimidazole scaffold is found in some antiviral medications. scholarsresearchlibrary.com

Overview of Propionic Acid Derivatives in Pharmaceutical Sciences

Propionic acid and its derivatives represent another crucial class of molecules in the pharmaceutical sciences. The most prominent members of this class are the 2-arylpropionic acids, commonly known as "profens," which are a major group of non-steroidal anti-inflammatory drugs (NSAIDs). Ibuprofen and Naproxen are household names and are widely used for their analgesic, anti-inflammatory, and antipyretic properties.

The carboxylic acid group of propionic acid derivatives is a key feature, often involved in binding to the active sites of enzymes, such as cyclooxygenase (COX), which is a primary target for NSAIDs. Beyond inflammation, propionic acid derivatives have been explored for a range of other biological activities.

Rationale for Investigating the 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic Acid Scaffold in Academic Research

The rationale for investigating the this compound scaffold is rooted in the principle of molecular hybridization. This strategy involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. In this case, the well-documented broad-spectrum activity of the benzimidazole ring is coupled with the therapeutic potential of the propionic acid side chain.

The N-substitution of the benzimidazole ring with a propionic acid moiety introduces a flexible linker and a carboxylic acid group, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The dimethyl substitution on the benzene ring of the benzimidazole core can also impact its lipophilicity and interaction with biological targets. Academic research into this scaffold would likely aim to explore its potential as an anti-inflammatory, analgesic, antimicrobial, or anticancer agent, leveraging the known properties of its constituent parts.

Historical Context of Related Benzimidazole Structures and Their Biological Relevance

The history of benzimidazole in medicinal chemistry dates back to the discovery of its structural relationship to vitamin B12, which contains a 5,6-dimethylbenzimidazole (B1208971) moiety. This discovery spurred interest in the biological properties of benzimidazole derivatives. In the mid-20th century, the anthelmintic properties of benzimidazoles were discovered, leading to the development of drugs that remain in clinical use today. The subsequent discovery of their utility as proton pump inhibitors and in other therapeutic areas has solidified the status of the benzimidazole scaffold as a cornerstone of drug discovery. The continuous exploration of new derivatives demonstrates the enduring interest in this versatile heterocyclic system.

Detailed Research Findings

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference Compound |

| 2,2′-bis(chloromethyl)-1,1′-dimethyl-5,5′-bi(1H-benzimidazole)-4,4′,7,7′-tetraone | Colon, Breast, Lung | Comparable to Mitomycin C | Mitomycin C |

| Various Heterocyclic Benzimidazole Derivatives | Colon, Breast, Lung | Varies | Not Specified |

This table illustrates the potential for anticancer activity in benzimidazole-containing molecules. The specific substitutions on the benzimidazole ring are crucial for determining the potency and selectivity of the anticancer effect.

Table 2: Anti-inflammatory and Analgesic Activities of 2-Substituted Benzimidazoles

| Compound | Biological Activity | Dose | Result |

| 2-Coumaranonyl acetic acid derivatives of benzimidazole | Anti-inflammatory | 50 mg/kg | Significant Activity |

| Indole 3-acid derivatives of benzimidazole | Anti-inflammatory | 50 mg/kg | Significant Activity |

| 1H-benzimidazole derivatives | Anti-inflammatory (adjuvant arthritis) | Not Specified | Active |

This table highlights the anti-inflammatory and analgesic potential of benzimidazole derivatives, which is relevant given the propionic acid moiety in the target compound.

Table 3: Antimicrobial Activity of Substituted Benzimidazoles

| Compound/Derivative Class | Target Organism(s) | Activity Metric | Result |

| 1H-benzimidazole-2-yl thioacetylpiperazine derivatives | Trichinella spiralis | In vitro activity | Higher activity than albendazole |

| 1H-benzimidazole-2-yl thioacetylpiperazine derivatives | Syphacia obvelata | In vivo activity | Up to 77% activity |

| 1-[(4-(4′-substituted)phenyl-3-alkyl/aralkyl-thio-4H-1,2,4-triazoles | S. citrus, B. subtilis, E. coli, A. fumigatus, C. albicans, F. heterosporum | Single disc method | Active |

| 3-(2-methylbenzimidazol-1-yl)propionic acid hydrazide Schiff's base | Bacillus cereus, E. coli | Antimicrobial activity | Active |

This table showcases the broad-spectrum antimicrobial activity of various benzimidazole derivatives, suggesting a potential avenue of investigation for the target compound.

Structure

3D Structure

Properties

IUPAC Name |

3-(5,6-dimethylbenzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-5-10-11(6-9(8)2)14(7-13-10)4-3-12(15)16/h5-7H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZAJAWTANAPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247408 | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6123-82-6 | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6123-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 3 5,6 Dimethyl Benzoimidazol 1 Yl Propionic Acid and Its Analogues

Established Synthetic Pathways to the Benzimidazole (B57391) Core

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. nih.govnih.gov These methods generally involve the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile, such as an aldehyde or a carboxylic acid, or their derivatives. nih.gov

The most common and versatile method for constructing the benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions and high temperatures. nih.gov Variations of this method utilize different coupling agents and reaction conditions to improve yields and accommodate a wider range of functional groups.

Another widely used approach is the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization. nih.gov Various oxidizing agents, including sodium metabisulfite, have been employed for this purpose. researchgate.net These reactions are often carried out in solvents like ethanol.

More contemporary methods focus on developing milder and more efficient catalytic systems. These include the use of transition metal catalysts, microwave-assisted synthesis, and the use of solid supports or ionic liquids to facilitate the reaction and simplify purification. rhhz.net

Table 1: Common Cyclization Reactions for Benzimidazole Synthesis

| Reaction Name | Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| Phillips Condensation | o-Phenylenediamine, Carboxylic Acid | Strong acid (e.g., HCl), Heat | 2-Substituted Benzimidazole |

| Weidenhagen Synthesis | o-Phenylenediamine, Aldehyde | Oxidizing agent (e.g., Na2S2O5) | 2-Substituted Benzimidazole |

The synthesis of the specifically 5,6-dimethylated benzimidazole core requires the use of 4,5-dimethyl-1,2-phenylenediamine as the starting material. The synthesis of this diamine is a critical step. A common route to substituted o-phenylenediamines involves the nitration of an appropriately substituted benzene (B151609) derivative, followed by the reduction of the nitro groups.

For the synthesis of 4,5-dimethyl-1,2-phenylenediamine, one could start from o-xylene (B151617) (1,2-dimethylbenzene). Nitration of o-xylene can lead to a mixture of isomers, from which 1,2-dimethyl-4,5-dinitrobenzene (B181664) can be isolated. Subsequent reduction of the two nitro groups, typically through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride or sodium dithionite, affords the desired 4,5-dimethyl-1,2-phenylenediamine.

Synthetic Approaches for N1-Substitution with the Propionic Acid Moiety

Once the 5,6-dimethylbenzimidazole (B1208971) core is obtained, the next crucial step is the introduction of the propionic acid group at the N1 position of the imidazole (B134444) ring.

N-alkylation of benzimidazoles is a well-established transformation. The benzimidazole nitrogen is nucleophilic and can react with various alkylating agents. Common methods involve the deprotonation of the benzimidazole N-H with a base to form a more nucleophilic benzimidazolide (B1237168) anion, which then undergoes an SN2 reaction with an alkyl halide.

A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to milder bases such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), depending on the reactivity of the alkylating agent. The choice of solvent is also critical and can influence the regioselectivity of the alkylation (N1 vs. N3).

A direct and efficient route to the title compound is the Michael addition of 5,6-dimethylbenzimidazole to an acrylic acid derivative. researchgate.netnih.gov This reaction involves the conjugate addition of the benzimidazole nitrogen to the electron-deficient double bond of the acrylate (B77674).

The reaction can be carried out by heating 5,6-dimethylbenzimidazole with acrylic acid or an acrylate ester (e.g., ethyl acrylate). The use of a base as a catalyst can facilitate the reaction. If an acrylate ester is used, a subsequent hydrolysis step is required to obtain the desired carboxylic acid.

An alternative approach involves the reaction of 5,6-dimethylbenzimidazole with a 3-halopropionic acid or its ester. This follows a standard N-alkylation procedure as described in section 2.2.1. For instance, reacting 5,6-dimethylbenzimidazole with ethyl 3-bromopropionate in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester, would yield 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid.

Table 2: Synthetic Routes to this compound

| Starting Materials | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 5,6-Dimethylbenzimidazole, Acrylic Acid | Heat, optional base | This compound |

| 5,6-Dimethylbenzimidazole, Ethyl Acrylate | Base, Heat | Ethyl 3-(5,6-dimethyl-benzoimidazol-1-yl)-propionate |

| 5,6-Dimethylbenzimidazole, 3-Bromopropionic Acid | Base (e.g., K2CO3) | This compound |

Design and Synthesis of Analogues and Prodrugs for Pharmacological Optimization

The structural framework of this compound offers several opportunities for modification to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. nih.govmdpi.com

Analogues can be designed by modifying various parts of the molecule. For instance, the methyl groups on the benzene ring can be replaced with other substituents, such as halogens, alkoxy groups, or trifluoromethyl groups, to modulate lipophilicity and electronic properties. The propionic acid side chain can also be altered in length or by introducing substituents to explore structure-activity relationships.

Prodrug strategies are commonly employed to improve the drug-like properties of a lead compound, particularly its solubility, permeability, and metabolic stability. google.comcbspd.com For a molecule like this compound, which contains a carboxylic acid group, common prodrug approaches include the formation of esters or amides. nih.govuobabylon.edu.iq

Ester prodrugs can be synthesized by reacting the carboxylic acid with various alcohols in the presence of an acid catalyst or a coupling agent. These esters can be designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid. Amide prodrugs can be prepared by coupling the carboxylic acid with amines. These prodrugs can offer different rates of hydrolysis and may have altered solubility and permeability characteristics compared to the parent drug.

The design of such analogues and prodrugs is often guided by computational modeling and a thorough understanding of the target's binding site and the desired pharmacokinetic properties. bohrium.com The synthesis of these modified compounds would generally follow the synthetic principles outlined in the previous sections, with appropriate modifications to the starting materials and reagents.

Structural Modifications on the Benzimidazole Ring (e.g., at C2, C5, C6)

The functionalization of the benzimidazole core at the C2, C5, and C6 positions is a key strategy to modulate the physicochemical and pharmacological properties of its derivatives.

Modifications at the C2-Position: The C2 position of the benzimidazole ring is a frequent site for substitution, often achieved through the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. For analogues of this compound, introducing various aryl or alkyl groups at this position can significantly influence the molecule's biological activity. A common synthetic route involves the reaction of 4,5-dimethyl-N-propionic acid-o-phenylenediamine with a desired aldehyde, followed by cyclization. For instance, C2-aryl substituted pyrrolobenzodiazepines, which are potent anti-tumor agents, have been synthesized, showcasing the importance of C2-aryl modifications. nih.gov Furthermore, enantioselective C2-allylation of benzimidazoles has been achieved using 1,3-diene pronucleophiles, offering a pathway to chiral C2-substituted benzimidazoles. nih.gov

Modifications at the C5 and C6-Positions: The 5,6-dimethyl substitution pattern of the target molecule provides a specific lipophilic character. Altering these substituents can fine-tune the molecule's properties. The synthesis of analogues with different substituents at these positions typically starts with the appropriately substituted o-phenylenediamine. For example, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized by reacting substituted aromatic aldehydes with 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine. rsc.org These halogenated and nitro-substituted benzimidazoles can then undergo further transformations, such as nucleophilic substitution or reduction, to introduce a variety of functional groups at the C5 and C6 positions.

A summary of representative structural modifications on the benzimidazole ring is presented in the table below.

| Position of Modification | Type of Modification | Synthetic Approach | Potential Impact |

| C2 | Aryl substitution | Condensation of substituted o-phenylenediamine with an aromatic aldehyde. | Modulation of biological activity, potential for anti-tumor properties. |

| C2 | Allyl substitution | Enantioselective allylation using 1,3-diene pronucleophiles. | Introduction of chirality, influencing stereospecific interactions. |

| C5/C6 | Halogenation/Nitration | Use of halogenated or nitrated o-phenylenediamine as starting material. | Alteration of electronic properties and reactivity for further functionalization. |

| C5/C6 | Varied Alkyl/Aryl Groups | Synthesis starting from appropriately substituted o-phenylenediamines. | Fine-tuning of lipophilicity and steric hindrance. |

Derivatization of the Propionic Acid Side Chain

The propionic acid side chain of this compound offers a versatile handle for chemical modification, primarily through reactions of the carboxylic acid group to form esters and amides. These derivatizations can enhance the molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A classic approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. A more modern and milder method is the Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is particularly useful for substrates with sensitive functional groups.

Amide Formation: The synthesis of amides from the propionic acid derivative can be accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents commonly used in solid-phase peptide synthesis, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), can facilitate the direct formation of an amide bond between the carboxylic acid and an amine under mild conditions. nih.gov This approach allows for the introduction of a wide range of amine-containing fragments, leading to a diverse library of amide derivatives.

The table below summarizes common derivatizations of the propionic acid side chain.

| Derivative Type | Synthetic Method | Key Reagents |

| Esters | Steglich Esterification | DCC or EDC, DMAP, Alcohol |

| Amides | Peptide Coupling | TBTU, Amine |

| Amides | Acyl Chloride Formation | Thionyl chloride or oxalyl chloride, Amine |

Preparation of Hybrid Molecules Incorporating the Benzimidazole Propionic Acid Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. The this compound scaffold is an attractive component for such hybrids due to the well-established biological significance of the benzimidazole nucleus.

One approach to creating hybrid molecules is to couple the propionic acid side chain with another biologically active molecule that contains a suitable functional group, such as an amine or a hydroxyl group. For instance, benzimidazole-chalcone derivatives have been synthesized as potential anticancer agents. nih.gov In a similar vein, the propionic acid could be linked to a chalcone (B49325) moiety to create a novel hybrid.

Another strategy involves incorporating other heterocyclic rings. For example, benzimidazole derivatives have been conjugated with sulfonyl moieties to create potent inhibitors of various enzymes. nih.gov The synthesis of such hybrids could involve the reaction of a sulfonyl chloride with an amino-functionalized derivative of this compound. Furthermore, the creation of benzimidazole/1,2,3-triazole hybrids has been explored as a strategy for developing new EGFR inhibitors. frontiersin.org This can be achieved through "click chemistry," reacting an azide-functionalized molecule with an alkyne-modified benzimidazole propionic acid derivative.

The following table provides examples of potential hybrid molecules based on the benzimidazole propionic acid scaffold.

| Hybrid Partner | Linkage Type | Potential Biological Target |

| Chalcone | Amide or Ester | Cancer cells |

| Sulfonamide | Amide | Various enzymes |

| 1,2,3-Triazole | Triazole ring | EGFR |

Advanced Synthetic Strategies and Green Chemistry Principles in Benzimidazole Synthesis

The synthesis of benzimidazole derivatives, including this compound, has benefited from the adoption of advanced synthetic methods and the principles of green chemistry. These approaches aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous substances. chemmethod.comchemmethod.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.orgmdpi.com The synthesis of benzimidazoles, which typically involves a condensation and cyclization reaction, is well-suited for microwave assistance. For example, the reaction of an o-phenylenediamine with a carboxylic acid or aldehyde can be accelerated under microwave irradiation, often in the absence of a solvent or using a green solvent like water or polyethylene (B3416737) glycol (PEG). chemmethod.comrjptonline.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the synthesis of benzimidazole derivatives. The cavitation effect induced by ultrasound can lead to improved mass transfer and increased reaction rates. Ultrasound-assisted synthesis has been successfully employed for the preparation of various heterocyclic compounds, including benzimidazoles, often under mild conditions and with high yields.

The application of these advanced and green synthetic strategies offers more environmentally benign and efficient routes to this compound and its derivatives, aligning with the growing demand for sustainable chemical manufacturing.

Biological Activities and Pharmacological Potential of the 3 5,6 Dimethyl Benzoimidazol 1 Yl Propionic Acid Scaffold

Antimicrobial Spectrum Analysis

Specific studies evaluating the antimicrobial spectrum of 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid have not been identified. Consequently, no data is available on its efficacy against various microbial strains.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

There is no available research detailing the in vitro or in vivo antibacterial activity of this compound. Minimum Inhibitory Concentration (MIC) values or other quantitative measures of antibacterial efficacy against Gram-positive and Gram-negative bacteria have not been reported.

Antifungal Activities against Fungal Pathogens

The scientific literature lacks specific data on the antifungal properties of this compound. There are no published studies reporting its activity against common or resistant fungal pathogens.

Antiviral Properties

No specific antiviral studies have been conducted on this compound. Its potential efficacy against various RNA or DNA viruses has not been evaluated or reported.

Antiparasitic and Anthelmintic Effects

Research on the potential antiparasitic or anthelmintic effects of this compound is not available. There are no reports on its activity against protozoan parasites or helminths.

Anti-inflammatory Investigations and Pathway Modulation

While the aryl-propionic acid structure suggests potential anti-inflammatory activity, no specific investigations into the anti-inflammatory properties or mechanism of action for this compound have been published.

Inhibition of Inflammatory Mediators (e.g., Leukotrienes, Prostaglandins)

There is no available data concerning the ability of this compound to inhibit key inflammatory mediators such as leukotrienes and prostaglandins. Studies on its potential interaction with enzymes like cyclooxygenases (COX) or 5-lipoxygenase (5-LOX) have not been reported.

Modulation of 5-Lipoxygenase-Activating Protein (FLAP)

Research into the direct modulation of 5-Lipoxygenase-Activating Protein (FLAP) by this compound is not extensively detailed in the available literature. However, the propionic acid moiety is a feature in several known FLAP inhibitors. For instance, compounds such as 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803) have been developed as potent FLAP inhibitors for conditions like asthma nih.gov. Another potent FLAP inhibitor, AM679, also incorporates a dimethyl-propionic acid structure nih.gov. While these compounds are structurally distinct from the this compound scaffold, they highlight the potential role of the propionic acid group in targeting FLAP. Benzimidazole (B57391) derivatives have also been generally noted for their interaction with the 5-lipoxygenase (5-LOX) activating protein, suggesting a potential avenue for the anti-inflammatory activity of this class of compounds nih.gov.

Effects on Cyclooxygenase Isoforms

The benzimidazole framework is recognized for its anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins nih.gov. Various benzimidazole derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2 nih.gov. The anti-inflammatory activity of certain phenyl benzimidazole derivatives has been demonstrated, with some compounds showing significant inhibition of edema isca.me. While the benzimidazole core is a key feature in many COX inhibitors, specific studies detailing the inhibitory effects of this compound on COX-1 and COX-2 isoforms are not prominently available in the reviewed literature.

Bradykinin Receptor Antagonism and Related Mechanisms

Bradykinin receptors, particularly the B1 and B2 subtypes, are involved in inflammation and pain pathways nih.govnih.gov. Consequently, their antagonists are considered potential anti-inflammatory and analgesic agents nih.gov. The benzimidazole scaffold has been generally implicated in interactions with bradykinin receptors as part of its broad anti-inflammatory profile nih.gov. However, specific research data confirming this compound as a direct antagonist of bradykinin receptors or elucidating related mechanisms of action is limited in the current body of scientific literature. The development of non-peptide B2 receptor antagonists has been a significant area of research, but a direct link to this specific benzimidazole propionic acid derivative has not been established nih.gov.

Antineoplastic and Antiproliferative Investigations

The benzimidazole scaffold is a "privileged structure" in the development of anticancer agents due to its structural resemblance to purines, allowing for interaction with various biological targets involved in cancer progression nih.gov. Derivatives have shown promise as antitumor agents through mechanisms such as the inhibition of critical enzymes and the induction of apoptosis isca.me.

Effects on Cancer Cell Lines in vitro

Derivatives containing the 5,6-dimethyl-1H-benzo[d]imidazol-1-yl moiety have demonstrated cytotoxic activity against various human cancer cell lines. A study on 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives, including a compound with this specific moiety linked to a flavonoid core, evaluated their antiproliferative effects. Compound 17 (7-(3-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one), which is structurally related to the title compound, was tested against a panel of cancer cell lines nih.gov.

Other benzimidazole derivatives have also shown significant in vitro anticancer activity. For example, certain novel 1H-benzo[d]imidazoles exhibited potent growth inhibition in the NCI-60 cell line screen, with GI₅₀ values in the sub-micromolar to low micromolar range acs.org. Similarly, benzimidazole-Schiff base hybrids have demonstrated notable activity against lung cancer cell lines A549 and NCI-H460 nih.gov.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| Compound 15 (related benzimidazole) nih.gov | MGC-803 | Human Gastric Cancer | 20.47 ± 2.07 |

| MCF-7 | Human Breast Cancer | 43.42 ± 3.56 | |

| HepG-2 | Human Hepatoma | 35.45 ± 2.03 | |

| MFC | Mouse Gastric Cancer | 23.47 ± 3.59 | |

| Compound 3e (benzimidazole hybrid) nih.gov | A549 | Lung Cancer | 1.62 ± 0.11 |

| NCI-H460 | Lung Cancer | 1.55 ± 0.09 | |

| Compound 3g (benzimidazole hybrid) nih.gov | A549 | Lung Cancer | 1.28 ± 0.08 |

| NCI-H460 | Lung Cancer | 1.17 ± 0.05 |

Enzyme Inhibition in Cancer-Related Pathways (e.g., Lysine Demethylases, Pin1)

The anticancer effects of benzimidazole derivatives are often linked to the inhibition of specific enzymes that play crucial roles in tumor progression.

Pin1 Inhibition: The peptidyl-prolyl cis/trans isomerase Pin1 is overexpressed in many human cancers and is a key regulator of multiple oncogenic signaling pathways nih.gov. Inhibition of Pin1 is considered an effective strategy for cancer therapy nih.govresearchgate.net. The benzimidazole scaffold has been utilized in the design of potent Pin1 inhibitors nih.gov. Studies have shown that conjugates of 3-(1H-benzo[d]imidazol-2-yl)propanoic acid with other molecules can yield compounds with significant Pin1 inhibitory activity and anti-proliferative effects against prostate cancer cells (PC-3) researchgate.net. A series of designed benzimidazole derivatives demonstrated potent Pin1 inhibition, with some compounds exhibiting IC₅₀ values in the sub-micromolar range nih.gov.

| Compound Series | Target Enzyme | Biological Effect | Example IC₅₀ / GI₅₀ |

|---|---|---|---|

| Benzimidazole Derivatives nih.gov | Pin1 | Inhibition of enzyme activity | IC₅₀ = 0.37 µM (Compound 13g) |

| 18β-glycyrrhetinic acid-benzimidazole conjugates researchgate.net | Pin1 | Inhibition of prostate cancer cell growth | GI₅₀ = 3.52 µM (Compound 12i on PC-3 cells) |

Lysine Demethylases: Lysine-specific demethylase 1 (LSD1/KDM1A) is an epigenetic enzyme that is implicated in the progression of several cancers, including malignant glioma nih.gov. Pharmacological inhibition of LSD1 has emerged as a potential therapeutic strategy nih.govnih.gov. However, the current scientific literature reviewed does not provide specific evidence linking this compound or its close derivatives to the inhibition of lysine demethylases.

Anti-ulcer Activity and Gastric Mucosal Protective Mechanisms

Benzimidazole derivatives are a cornerstone in the treatment of acid-related gastric disorders. The most well-known examples are the proton pump inhibitors (PPIs), such as omeprazole, which contain a mercapto-benzimidazole core and effectively suppress gastric acid secretion by inhibiting the H⁺/K⁺ ATPase enzyme nih.gov.

The benzimidazole scaffold itself is considered a key pharmacophore for anti-ulcer activity. Research into novel benzimidazole-pyrazole hybrids has shown that these compounds can exhibit significant anti-ulcer effects in in vivo models, with some derivatives showing higher potency than the standard drug omeprazole at much lower doses nih.gov. These studies suggest that compounds containing the benzimidazole ring system have strong potential as anti-ulcer agents nih.gov. The proposed mechanism often involves the inhibition of the gastric proton pump nih.gov. While the general class of benzimidazoles is well-established in this therapeutic area, specific studies on the anti-ulcer activity and gastric mucosal protective mechanisms of this compound were not identified in the reviewed sources.

Inhibition of Gastric Acid Secretion

Substituted benzimidazoles are recognized for their ability to inhibit gastric acid secretion. This action is primarily achieved by targeting the H+/K+-ATPase, an enzyme system also known as the proton pump, located in the secretory membranes of parietal cells in the stomach. By blocking this proton pump, these compounds effectively reduce the secretion of gastric acid. The mechanism of inhibition is non-competitive and occurs at a site intracellularly, distinct from the action of H2 antagonists or anticholinergic agents.

Anti-Helicobacter pylori Activity

Certain benzimidazole derivatives have demonstrated significant and selective antibacterial activity against Helicobacter pylori, a bacterium linked to various gastric pathologies. One novel benzimidazole compound, Y-754, has shown potent activity against H. pylori, including strains that are resistant to clarithromycin and metronidazole. The anti-H. pylori activity of Y-754 is bactericidal and remains potent even at a lower pH of 5.5. Notably, exposure of H. pylori to this compound did not lead to the induction of drug-resistant mutations. Another prototype carbamate derived from a benzimidazole scaffold, 12a, also displayed low minimal inhibition concentration (MIC) values against a wide range of clinically relevant H. pylori strains. acs.orgnih.gov This compound was largely inactive against a broad spectrum of other microorganisms, indicating a high degree of selectivity. acs.orgnih.gov

| Compound | Organism | MIC Value |

|---|---|---|

| Y-754 | Helicobacter pylori (39 isolates) | 0.05 µg/ml (MIC90) |

| Amoxicillin | Helicobacter pylori (39 isolates) | 0.39 µg/ml (MIC90) |

| Clarithromycin | Helicobacter pylori (39 isolates) | 6.25 µg/ml (MIC90) |

| Metronidazole | Helicobacter pylori (39 isolates) | 25 µg/ml (MIC90) |

| Compound 12a | Helicobacter pylori (27 strains) | 0.25 µg/mL (MIC90) |

Neurological and Central Nervous System Activities

The benzimidazole structure has been explored for its potential effects on the central nervous system, leading to the discovery of anticonvulsant and neuroprotective properties in some of its derivatives.

Several benzimidazole derivatives have been identified as promising candidates for anticonvulsant agents. In a corazole-induced seizure model, a number of these compounds demonstrated varying levels of anticonvulsive activity. researchgate.net For instance, compounds with laboratory codes RU-1205, RU-285, RU-1204, and RU-1203 exhibited high levels of anticonvulsive activity at a dose of 10 mg/kg, which was comparable to the reference drug valproic acid. researchgate.netscispace.com Further studies on other series of newly synthesized benzimidazole carbothioamides also showed potent anticonvulsant results in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov

| Compound Code | Dosage (i.p.) | Activity | Reference Drug | Dosage (i.p.) |

|---|---|---|---|---|

| RU-1205 | 10 mg/kg | Blocked clonic convulsions in 50% of animals | Valproic Acid | 130 mg/kg |

| RU-285 | 10 mg/kg | Blocked clonic convulsions in 40% of animals | Valproic Acid | 130 mg/kg |

| RU-1204 | 10 mg/kg | Blocked clonic convulsions in 40% of animals | Valproic Acid | 130 mg/kg |

| RU-1203 | 10 mg/kg | Blocked clonic convulsions in 40% of animals | Valproic Acid | 130 mg/kg |

Benzimidazole derivatives have shown potential for neuroprotection, particularly in models of ethanol-induced neurodegeneration. Pretreatment with selected benzimidazoles has been found to enhance the brain's ability to combat oxidative stress induced by ethanol. The neuroprotective effects are attributed to their free radical scavenging activity, the augmentation of endogenous antioxidant proteins, and the reduction of lipid peroxidation and other pro-inflammatory mediators.

Other Pharmacological Actions

Beyond the gastrointestinal and central nervous systems, the pharmacological reach of the benzimidazole scaffold extends to the cardiovascular system.

A number of benzimidazole derivatives have been investigated for their potential as antihypertensive agents, with many acting as angiotensin II receptor antagonists. nih.gov For example, certain 6-substituted benzoxazole benzimidazole derivatives have displayed a high affinity for the AT1 receptor, with some compounds showing greater affinity than the established drug Losartan. nih.gov In vivo studies in spontaneously hypertensive rats have demonstrated that these compounds can significantly decrease blood pressure in a dose-dependent manner. researchgate.net For instance, compound 1b was found to be more potent than Losartan in reducing mean blood pressure. nih.gov

| Compound | Affinity (IC50) for AT1 Receptor | Reference Drug | Affinity (IC50) for AT1 Receptor |

|---|---|---|---|

| Compound 1f | 1.13 ± 1.68 nM | Telmisartan | Similar order of magnitude |

| Compound 1b | 4.0 ± 0.5 nM | Losartan | 14.6 ± 1.6 nM |

| Compound 2b | 4.4 ± 0.2 nM | Losartan | 14.6 ± 1.6 nM |

Antidiabetic Activity

The benzimidazole nucleus is a core component of various compounds investigated for their potential in managing diabetes mellitus. hilarispublisher.com These derivatives have been explored as inhibitors of several targets relevant to diabetes, including α-glucosidase, dipeptidyl peptidase IV (DPP-IV), and aldose reductase. researchgate.net For instance, a number of benzimidazole derivatives have demonstrated significant α-glucosidase inhibitory activity, with some compounds showing potency greater than the standard drug, acarbose. acs.org Additionally, studies on other heterocyclic compounds containing the benzimidazole moiety have reported promising results in both hyperglycemic and normoglycemic animal models. hilarispublisher.com

Despite the recognized potential of the benzimidazole scaffold in the development of antidiabetic agents, no specific in vitro or in vivo studies evaluating the antidiabetic activity of this compound were identified. Therefore, no data is available to be presented in the table below.

Table 1: Antidiabetic Activity of this compound

| Assay | Target | Result |

|---|

Antioxidant Properties

The benzimidazole ring system is a feature in many compounds that exhibit antioxidant properties. nih.gov The mechanism of action is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. researchgate.net Various studies have reported the synthesis of novel benzimidazole derivatives and their subsequent evaluation for antioxidant potential using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPPH) radical scavenging activity and lipid peroxidation inhibition assays. researchgate.netdergipark.org.tr In some cases, the introduction of specific substituents onto the benzimidazole core has been shown to enhance antioxidant activity. nih.gov

However, a specific investigation into the antioxidant properties of this compound has not been found in the reviewed scientific literature. Consequently, there is no experimental data to populate the table regarding its antioxidant potential.

Table 2: Antioxidant Properties of this compound

| Assay Type | Method | IC50/EC50 |

|---|

Immunomodulatory Effects (e.g., NLRP3 inhibition)

Recent research has highlighted the potential of benzimidazole-containing compounds as modulators of the immune system, with a particular focus on the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the release of pro-inflammatory cytokines. Its dysregulation is implicated in a variety of inflammatory diseases. While the benzimidazole scaffold is being explored for the development of NLRP3 inhibitors, specific studies on this compound are not available. The propionic acid moiety itself is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for anti-inflammatory effects. mdpi.com

No dedicated studies on the immunomodulatory effects or NLRP3 inhibitory activity of this compound could be located. Therefore, specific data on its potential in this area remains uncharacterized.

Table 3: Immunomodulatory Effects of this compound

| Target | Assay | Finding |

|---|

Mechanistic Investigations and Biological Target Elucidation

Biochemical Pathway Modulation by the Benzimidazole (B57391) Propionic Acid Scaffold

The benzimidazole propionic acid scaffold has been identified as a promising framework for developing selective inhibitors of enzymes within the arachidonic acid cascade, a critical pathway in inflammation. A primary focus of investigation has been the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), the terminal enzyme responsible for producing prostaglandin E2 (PGE2). core.ac.uknih.govnih.gov PGE2 is a key mediator of inflammation, pain, and cancer progression. nih.gov

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) reduce PGE2 by inhibiting cyclooxygenase (COX) enzymes. However, this non-selective approach also blocks the production of other crucial lipid mediators, leading to significant gastrointestinal and cardiovascular side effects. nih.gov In contrast, selective inhibition of mPGES-1 offers a more targeted therapeutic strategy, aiming to decrease inflammatory PGE2 production without disrupting the synthesis of other physiologically important prostanoids. nih.govfrontiersin.org

One important consequence of selective mPGES-1 inhibition is the potential for "prostanoid shunting." By blocking the conversion of the precursor PGH2 to PGE2, the excess PGH2 can be redirected toward other pathways, potentially increasing the formation of other mediators like prostacyclin (PGI2), PGF2α, and thromboxane (B8750289) B2 (TXB2). core.ac.ukfrontiersin.org The increase in cardioprotective PGI2, in particular, may help circumvent the cardiovascular risks associated with COX-2 inhibitors. core.ac.uk

Preclinical Research Models and Methodologies for Evaluating 3 5,6 Dimethyl Benzoimidazol 1 Yl Propionic Acid

In vitro Biological Assays

In vitro assays are the foundational step in preclinical research, conducted in a controlled laboratory environment outside of a living organism. They provide initial data on a compound's biological effects at the cellular and molecular level.

Cell-based assays utilize living cells grown in culture to assess the effects of a test compound. These assays are crucial for determining a compound's potential as a therapeutic agent, particularly in oncology and immunology.

Cytotoxicity and Antiproliferative Effects : These assays measure the ability of a compound to kill cells (cytotoxicity) or inhibit their growth and proliferation (antiproliferative effects). A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Specific Cell Lines : The choice of cell line is critical for targeting specific diseases.

HeLa Cell Line : An immortal cell line derived from cervical cancer, widely used in cancer research to screen for potential anticancer compounds.

SH-SY5Y Cells : A human neuroblastoma cell line that can be differentiated into neuron-like cells. mdpi.com It serves as a valuable model for studying neurodegenerative diseases and neurotoxicity. mdpi.com

M1-MDMs (M1-polarized Macrophage-Derived Monocytes) : These are pro-inflammatory immune cells. Assays using these cells can evaluate a compound's potential to modulate inflammatory responses.

Pathway Modulation : Advanced cell-based assays can determine if a compound affects specific molecular pathways inside the cell. Techniques like Western blotting or reporter gene assays can measure changes in protein levels or gene activity related to processes like apoptosis (programmed cell death) or inflammation. Many benzimidazole (B57391) derivatives, for instance, have been shown to induce apoptosis in cancer cell lines. nih.govnih.gov

The table below illustrates the type of data generated from antiproliferative assays for a hypothetical compound.

Table 1: Illustrative Antiproliferative Activity (IC50) Data

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| HeLa | Cervical Cancer | - |

| SH-SY5Y | Neuroblastoma | - |

| A549 | Lung Carcinoma | - |

While cell-based assays show a compound's effect on a whole cell, biochemical assays are designed to measure its direct interaction with a specific molecular target, typically a purified enzyme or receptor. These assays are essential for understanding the compound's mechanism of action and for optimizing its potency and selectivity.

Target Specificity : By testing the compound against a panel of different enzymes (e.g., various kinases), researchers can determine if it acts on a single target or multiple targets. High specificity is often desirable to minimize off-target effects.

Potency : These assays quantify how strongly the compound interacts with its target. The potency is often expressed as an IC50 value (the concentration needed to inhibit 50% of the enzyme's activity) or a Ki (inhibition constant). A lower IC50 or Ki value indicates higher potency. For example, various novel inhibitors are evaluated for their biochemical potency against targets like Transforming growth factor β-activated kinase 1 (TAK1).

The following interactive table shows representative data from a biochemical assay screening a compound against inflammatory enzymes.

Table 2: Example of Biochemical Enzyme Inhibition Data

| Enzyme Target | IC50 (nM) |

|---|---|

| Cyclooxygenase-2 (COX-2) | - |

| 5-Lipoxygenase (5-LOX) | - |

| Tumor Necrosis Factor-alpha (TNF-α) | - |

To evaluate the potential of 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid as an antimicrobial agent, standardized susceptibility tests are performed against a panel of pathogenic bacteria and fungi.

Minimum Inhibitory Concentration (MIC) : This is the most common quantitative method. nih.gov It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a set incubation period. microbe-investigations.com The test is typically performed using broth microdilution in 96-well plates, where the microbes are exposed to a series of twofold dilutions of the compound. nih.govdovepress.com

Zone of Inhibition (Kirby-Bauer Test) : This is a qualitative or semi-quantitative disk diffusion method. himedialabs.com A paper disk impregnated with the test compound is placed on an agar (B569324) plate swabbed with a specific microorganism. nih.gov As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, a clear circular area where microbial growth is prevented—the zone of inhibition—will appear around the disk. The diameter of this zone is proportional to the compound's efficacy. microbe-investigations.com

The table below provides an example of how antimicrobial susceptibility data would be presented.

Table 3: Illustrative Antimicrobial Susceptibility Data

| Microorganism | Method | Result |

|---|---|---|

| Staphylococcus aureus | MIC | - µg/mL |

| Escherichia coli | MIC | - µg/mL |

| Staphylococcus aureus | Zone of Inhibition | - mm diameter |

| Escherichia coli | Zone of Inhibition | - mm diameter |

In vivo Pharmacological Models (Non-Human)

Following promising in vitro results, a compound is advanced to in vivo testing in animal models. These studies are crucial for evaluating how the compound behaves in a complex biological system, providing insights into its potential efficacy and physiological effects.

Murine (mouse and rat) models are widely used because their physiology shares similarities with humans and they are well-characterized.

Ovalbumin-Induced Asthma Model : This is a standard model for studying allergic asthma. creative-biolabs.com Mice are first sensitized to the protein ovalbumin (OVA) and then challenged by inhaling an aerosolized OVA solution. nih.govnih.gov This induces an asthma-like phenotype, including airway hyperresponsiveness, eosinophilic inflammation, and mucus overproduction. mdpi.com The test compound would be administered to evaluate its ability to reduce these inflammatory markers and improve lung function.

Carrageenan-Induced Paw Oedema Model : This is a classic and highly reproducible model for assessing acute anti-inflammatory activity. researchgate.net An injection of carrageenan (a seaweed extract) into a mouse's paw induces a localized inflammatory response, characterized by swelling (oedema). nih.gov The efficacy of an anti-inflammatory compound is measured by its ability to reduce the volume of this swelling compared to an untreated control group.

The table below illustrates how results from an anti-inflammatory paw oedema study might be displayed.

Efficacy Studies in Relevant Preclinical Disease Models

Information not available.

Future Research Directions and Therapeutic Prospects

Exploration of New Synthetic Diversities and Unconventional Derivatization Strategies

Future synthetic exploration of analogs of 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid will likely focus on efficiency, sustainability, and the creation of diverse chemical libraries.

Green Chemistry Approaches: There is a growing emphasis on developing eco-friendly synthetic protocols. researchgate.net This includes the use of greener reaction media, reusable catalysts, and energy-efficient methods like microwave-assisted synthesis to produce benzimidazole (B57391) derivatives. researchgate.netresearchgate.net Such strategies aim to reduce the environmental impact of chemical synthesis while often improving reaction yields and purity.

Catalytic and One-Pot Reactions: Advanced catalytic methods, including the use of metal catalysts like erbium(III) trifluoromethanesulfonate, can improve the selectivity of benzimidazole synthesis, allowing for the controlled formation of specific isomers. beilstein-journals.org The development of one-pot procedures, where multiple reaction steps are performed in the same vessel, simplifies the synthesis process, making it more time- and cost-effective. researchgate.net

Novel Derivatization: Future work will involve creating novel derivatives by modifying the core benzimidazole structure of compounds like this compound. This includes synthesizing hybrids that combine the benzimidazole scaffold with other pharmacologically active moieties, such as coumarins, thiazolidinediones, or triazoles, to explore new chemical space and biological activities. nih.govrsc.orgfrontiersin.org The synthesis of N,N'-disubstituted ureas and thioureas represents another avenue for creating derivatives with potential antimicrobial properties. nih.gov

These advanced synthetic strategies will be crucial for generating a wide array of novel compounds for biological screening and for optimizing lead candidates.

Identification and Validation of Novel Biological Targets for the Scaffold

The benzimidazole scaffold has demonstrated activity against a wide range of biological targets, and future research will aim to identify new ones to expand its therapeutic applications.

Anticancer Targets: Benzimidazole derivatives have been investigated for their ability to target various proteins involved in cancer progression. Future studies could explore the potential of this compound analogs to inhibit targets such as Janus kinases (JAKs), Cyclin-Dependent Kinase 8 (CDK-8), Estrogen Receptor alpha (ER-alpha), Poly(ADP-ribose) polymerase-1 (PARP-1), and Akt kinase. scirp.orgnih.govnih.govwikipedia.org The ability of some benzimidazoles to suppress Glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in cancer cell metabolism, also presents a promising avenue for investigation. mdpi.com

Anti-inflammatory and Antimicrobial Targets: The scaffold's known anti-inflammatory properties could be further explored by investigating its effects on enzymes like Cyclooxygenase (COX) and Lipoxygenase (LOX). nih.gov In the realm of infectious diseases, identifying novel microbial targets is crucial. For instance, Trypanothione reductase (TryR) in Leishmania is a validated target for benzimidazole derivatives. nih.gov

Neurodegenerative Disease Targets: Multi-target drugs are a promising approach for complex conditions like Alzheimer's disease. mdpi.com Research could focus on designing benzimidazole derivatives that simultaneously inhibit enzymes like acetylcholinesterase (AChE) and address other pathological features of the disease. mdpi.com

The identification of new biological targets will be facilitated by high-throughput screening, computational docking studies, and chemical proteomics. researchgate.netnih.gov

Development of Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Studies

To better predict the clinical success of drug candidates based on the this compound scaffold, more sophisticated preclinical models are required.

In Vivo Animal Models: While standard animal models, such as mouse models of melanoma and lung cancer, have been used to evaluate the antitumor effects of benzimidazoles, future studies will benefit from more refined models. researchgate.netnih.gov This includes the use of patient-derived xenografts (PDXs), which more accurately reflect the heterogeneity of human tumors.

Three-Dimensional (3D) Cell Cultures: Moving beyond traditional 2D cell cultures, 3D models like spheroids and organoids offer a more physiologically relevant environment to test drug efficacy. These models better mimic the tumor microenvironment and can provide more accurate insights into a compound's antiproliferative and invasive potential.

Specialized Disease Models: For specific indications, tailored models are necessary. For example, evaluating antileishmanial benzimidazole candidates requires robust in vivo models of Leishmania infection in animals like BALB/c mice. nih.gov Similarly, assessing antihypertensive properties necessitates the use of models like spontaneously hypertensive rats. nih.gov

The use of these advanced models will provide a more comprehensive understanding of a compound's efficacy, mechanism of action, and potential for translation into clinical settings.

Strategic Design for Improved Potency, Selectivity, and Multifunctional Activity

The rational design of new derivatives of this compound will be guided by the need for enhanced therapeutic properties.

Structure-Activity Relationship (SAR) Studies: A deep understanding of the relationship between the chemical structure of benzimidazole derivatives and their biological activity is fundamental for designing more potent and selective drugs. nih.govresearchgate.net Computational methods, such as molecular docking, can predict how modifications to the scaffold will affect its binding to a target protein, thereby guiding synthetic efforts. scirp.orgnih.gov For example, SAR studies can reveal which substituents on the benzimidazole ring are crucial for activity against a specific kinase or receptor. nih.gov

Multi-target Drug Design: For complex diseases driven by multiple pathological pathways, designing single molecules that can interact with multiple targets is a promising strategy. nih.gov The benzimidazole scaffold is well-suited for this "molecular hybridization" approach, where it can be combined with other pharmacophores to create multifunctional agents, for instance, in the context of inflammation or Alzheimer's disease. nih.govmdpi.com

Improving Selectivity: A major goal in drug design is to maximize efficacy while minimizing off-target effects. Strategic modifications to the benzimidazole core can improve selectivity. For instance, introducing bulkier groups can prevent a compound from binding to the active site of one protein while maintaining its affinity for the desired target. scirp.org This approach is critical for developing safer kinase inhibitors and other targeted therapies.

By integrating computational design with synthetic chemistry, researchers can accelerate the development of optimized benzimidazole-based drug candidates.

Integration of Omics Technologies for Systems-Level Understanding of Biological Effects

The application of "omics" technologies offers a powerful, unbiased approach to understanding the complex biological effects of drug candidates. nih.gov

Genomics and Transcriptomics: These technologies can reveal how a benzimidazole compound alters gene expression on a global scale. nih.govworldscholarsreview.org This can help identify novel mechanisms of action, uncover biomarkers for patient stratification, and predict potential resistance pathways. worldscholarsreview.orgresearchgate.net

Proteomics and Metabolomics: Proteomics analyzes changes in the entire protein landscape of a cell or tissue upon drug treatment, while metabolomics measures shifts in metabolite profiles. nih.govyoutube.com These approaches can provide a detailed picture of the downstream effects of target engagement, helping to elucidate the drug's functional impact and identify potential off-target effects. researchgate.net

Systems Biology Integration: The ultimate goal is to integrate data from all omics levels to build comprehensive models of a drug's action. nih.govnih.gov This systems pharmacology approach can help understand the complex interplay between drugs and biological systems, predict therapeutic outcomes, and facilitate the development of personalized medicine. nih.govresearchgate.net

By applying these high-throughput technologies, researchers can move beyond a single-target view and gain a holistic understanding of how compounds like this compound and its derivatives function within a complex biological system.

Q & A

Q. How do structural analogs compare in efficacy for target modulation?

- Answer: Synthesize derivatives with varying substituents (e.g., methyl vs. ethyl groups) and assess via SAR (Structure-Activity Relationship) studies. Use in vitro assays (e.g., receptor binding) and computational ADMET models to prioritize candidates with optimal pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.